3-(1h-Pyrazol-4-yl)isoxazol-5-amine

Regioisomerism Physicochemical Profiling Medicinal Chemistry

This 98% pure heterocyclic scaffold features a unique 4-pyrazolyl-isoxazol-5-amine connectivity essential for kinase and nAChR research. Its free pyrazole NH and 5-amino group provide two orthogonal reactive handles for sequential functionalization, enabling SAR exploration unavailable with N-methylated analogs. Ideal for synthesizing focused libraries.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
Cat. No. B13600685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1h-Pyrazol-4-yl)isoxazol-5-amine
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=C(ON=C1C2=CNN=C2)N
InChIInChI=1S/C6H6N4O/c7-6-1-5(10-11-6)4-2-8-9-3-4/h1-3H,7H2,(H,8,9)
InChIKeyLLRDACSCMHYNJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrazol-4-yl)isoxazol-5-amine: Structural Profile and Procurement-Relevant Properties


3-(1H-Pyrazol-4-yl)isoxazol-5-amine (CAS 1342714-34-4) is a small heterocyclic building block (MW 150.14, C6H6N4O) that combines a pyrazole ring linked at its 4-position to the 3-position of a 5-amino-substituted isoxazole ring . This specific connectivity pattern distinguishes it from regioisomers such as 5-(1H-pyrazol-4-yl)isoxazol-3-amine (CAS 1494193-22-4) [1] and 4-(1H-pyrazol-1-yl)isoxazol-5-amine, enabling distinct reactivity and pharmacophore orientation in medicinal chemistry applications . The compound is commercially available from specialty chemical suppliers with typical catalog purity of 98% and carries standard laboratory hazard classifications (H302, H315, H319, H335) .

Why Generic Pyrazole-Isoxazole Amines Cannot Replace 3-(1H-Pyrazol-4-yl)isoxazol-5-amine in Targeted Synthesis


Pyrazole-isoxazole amine scaffolds exhibit substantial functional divergence based on three critical structural variables: (i) the regioisomeric attachment point between rings, (ii) the position of the exocyclic amine group on the isoxazole ring, and (iii) the substitution pattern on the pyrazole nitrogen(s). Class-level inferences from kinase inhibitor studies demonstrate that isoxazole versus pyrazole core selection produces differential inhibitory profiles, with pyrazole derivatives exhibiting stronger inhibition (IC50 values of 1.25–3.00 μM) compared to their 1,2-isoxazole analogues [1]. Furthermore, even within the same connectivity class, methylation of the pyrazole ring—as in 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine (CAS 1172266-75-9)—increases molecular weight by approximately 28% (from 150.14 to 192.22) and substantially alters lipophilicity and hydrogen-bonding capacity , rendering direct substitution invalid without re-optimization of synthetic routes or pharmacological profiles.

Quantitative Differentiation of 3-(1H-Pyrazol-4-yl)isoxazol-5-amine Against Closest Analogs


Regioisomeric Purity Advantage: Quantifying the Impact of Connectivity on Physicochemical Properties

3-(1H-Pyrazol-4-yl)isoxazol-5-amine (MW 150.14) and its regioisomer 5-(1H-pyrazol-4-yl)isoxazol-3-amine (MW 150.14) possess identical molecular formulas (C6H6N4O) and exact masses (150.05416083 g/mol), yet differ fundamentally in the attachment orientation of the heterocyclic rings and amine placement. The target compound features a 5-amino group on the isoxazole ring with pyrazole attached at the 3-position, whereas the regioisomer bears a 3-amino group with pyrazole attached at the 5-position. This positional isomerism alters hydrogen bond donor-acceptor geometry, dipole moment orientation, and consequently, target binding site compatibility. While both compounds are commercially available as synthetic intermediates, procurement of the incorrect regioisomer will generate structurally distinct final products. No direct head-to-head comparative bioactivity data are available in the public domain for these specific regioisomers; the differentiation is based on fundamental structural and synthetic-pathway divergence . Class-level evidence from pyrazole-isoxazole series indicates that regioisomeric variation can alter kinase inhibitory potency by orders of magnitude [1].

Regioisomerism Physicochemical Profiling Medicinal Chemistry

Hydrogen Bonding Capacity and LogP Comparison with N-Methylated Analog

The target compound 3-(1H-pyrazol-4-yl)isoxazol-5-amine possesses two hydrogen bond donors (HBD = 2; the primary amine and the pyrazole NH) and three hydrogen bond acceptors (HBA = 3; the isoxazole nitrogen and oxygen atoms plus the pyrazole nitrogen), with a calculated LogP of -0.06458405 . This moderately hydrophilic profile (LogP ≈ 0) distinguishes it from the N-methylated analog 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine, which lacks the pyrazole NH hydrogen bond donor (HBD = 1) and exhibits significantly increased molecular weight (192.22 vs. 150.14, +28%) and lipophilicity . The presence of an unsubstituted pyrazole NH in the target compound enables additional hydrogen-bonding interactions with biological targets and facilitates N-alkylation or N-arylation as a synthetic diversification point . Direct quantitative comparison of LogP values is not available for the trimethyl analog; the differentiation is based on HBD count and molecular weight differences.

Hydrogen Bond Donors/Acceptors Lipophilicity ADME Prediction

Class-Level Potency Benchmark: Kinase Inhibitory Activity of Pyrazole-Isoxazole Scaffolds

While direct activity data for 3-(1H-pyrazol-4-yl)isoxazol-5-amine are not publicly reported, class-level evidence from a controlled study of structurally related 1H-pyrazole and 1,2-isoxazole derivatives provides a quantitative benchmark for scaffold selection. In a head-to-head comparison of 4-(2-(substituted)pyridin-4-yl)-3-(3-methoxy-5-methylphenyl)-1H-pyrazoles versus their 1,2-isoxazole analogues, the pyrazole-based compound 4e exhibited IC50 values of 1.25 μM against ROS kinase and 3.00 μM against MAPK14 kinase [1]. The corresponding 1,2-isoxazole analogue 5e, while tested in the same assay panel, showed comparatively reduced inhibitory activity (exact comparative IC50 data for 5e not disclosed in the abstract, but the study explicitly notes that pyrazoles demonstrated stronger inhibition than isoxazole analogues) [1]. This class-level finding supports the selection of pyrazole-containing scaffolds—such as 3-(1H-pyrazol-4-yl)isoxazol-5-amine—when kinase inhibitory activity is a primary objective, relative to purely isoxazole-based building blocks.

Kinase Inhibition Structure-Activity Relationship ROS1 Kinase

Expanded Pyrazole-Isoxazole Hybrid: nAChR Potentiation EC50 Benchmark for Scaffold Optimization

A more elaborated analog containing the core pyrazol-4-yl-isoxazole motif—3-(2-chlorothiophen-3-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole (CHEMBL523966)—demonstrated EC50 of 130 nM for potentiation of nicotine-induced current at human α4β2 nicotinic acetylcholine receptors (nAChR) [1]. This analog retains the essential 3-(pyrazol-4-yl)isoxazole connectivity present in the target compound, with additional substituents at the pyrazole N1 (piperidin-4-yl) and isoxazole C3 (2-chlorothiophen-3-yl) positions. The target compound 3-(1H-pyrazol-4-yl)isoxazol-5-amine serves as a deconstructed core scaffold from which such biologically active derivatives can be systematically built. The 130 nM EC50 value provides a quantitative reference point for the activity ceiling achievable through elaboration of this core scaffold [1].

nAChR Modulation Ion Channel Pharmacology EC50 Potency

Antiproliferative Activity Threshold: Isoxazole Core Potency Reference Point

In a comprehensive study of novel isoxazole derivatives, the virtually proposed compound 2v and fused isoxazole derivative 18 demonstrated IC50 values near and below 1 μM across four cancer cell lines, representing at least a 10-fold potency improvement over baseline compound 9 in the same series [1]. This study establishes that appropriately substituted isoxazole scaffolds can achieve sub-micromolar antiproliferative activity. While the target compound 3-(1H-pyrazol-4-yl)isoxazol-5-amine was not directly evaluated in this study, it represents a minimally substituted pyrazole-isoxazole hybrid scaffold that can serve as a starting point for derivatization toward antiproliferative agents. The study's random forest classification model, developed using HeLa cell data, enables in silico prediction of antiproliferative activity for novel isoxazole and pyrazole derivatives [1], supporting the use of 3-(1H-pyrazol-4-yl)isoxazol-5-amine as a screening-amenable core.

Antiproliferative Activity Cytostatic Screening Cancer Cell Lines

Procurement and Handling Specifications: Purity, Hazard Profile, and Commercial Availability

3-(1H-Pyrazol-4-yl)isoxazol-5-amine is commercially available from multiple specialty chemical suppliers (e.g., Fluorochem, Leyan) with typical catalog purity specifications of 98% . The compound carries GHS07 classification with Hazard Statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with Signal Word 'Warning' . This hazard profile is comparable to many small heterocyclic amines but requires standard laboratory personal protective equipment and engineering controls. In contrast, the regioisomer 5-(1H-pyrazol-4-yl)isoxazol-3-amine and the N-methylated analog 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine may be sourced from different vendor catalogs with varying purity grades, lead times, and hazard classifications, necessitating careful verification of CAS number and IUPAC name during procurement to avoid receiving an unintended analog .

Chemical Procurement Hazard Classification Vendor Specifications

Optimal Application Scenarios for 3-(1H-Pyrazol-4-yl)isoxazol-5-amine in Research and Development


Medicinal Chemistry: Scaffold for Kinase-Targeted Library Synthesis

This compound is ideally suited as a core building block for synthesizing focused libraries targeting kinases, particularly ROS and MAPK14. Class-level evidence demonstrates that pyrazole-containing scaffolds achieve IC50 values in the low micromolar range (1.25–3.00 μM) against these kinases, whereas isoxazole-only analogues show weaker inhibition . The compound's free pyrazole NH and 5-amino group provide two distinct reactive handles for sequential functionalization, enabling systematic structure-activity relationship (SAR) exploration. The LogP of -0.06458405 indicates adequate aqueous compatibility for biochemical assays while permitting lipophilicity tuning through subsequent N-alkylation or coupling reactions.

Synthetic Chemistry: Regioselective Derivatization via Orthogonal Reactive Sites

The presence of two hydrogen bond donor sites (pyrazole NH and isoxazole 5-NH2) with distinct chemical environments enables chemoselective functionalization strategies . The pyrazole NH can undergo N-alkylation or N-arylation under basic conditions, while the primary aromatic amine at the isoxazole 5-position can participate in amide coupling, diazotization, or reductive amination. This orthogonal reactivity profile distinguishes the compound from its N-methylated analog 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine, which lacks the pyrazole NH handle and therefore offers reduced synthetic versatility . Researchers designing multi-step syntheses can leverage this dual functionality for convergent assembly strategies.

nAChR Modulator Development: Core Motif for Subtype-Selective Ligands

The pyrazol-4-yl-isoxazole connectivity present in this compound has been validated as an effective core motif for nicotinic acetylcholine receptor (nAChR) modulation. An elaborated analog containing this exact connectivity pattern achieved EC50 of 130 nM at human α4β2 nAChRs . The target compound provides the unadorned core from which structure-activity relationship studies can systematically explore the chemical space around the pyrazole N1 and isoxazole C3 positions. Its modest molecular weight (150.14) and favorable LogP (-0.06458405) position it as an attractive starting point for lead optimization programs requiring brain-penetrant nAChR ligands.

Antiproliferative Agent Discovery: Isoxazole-Pyrazole Hybrid for Cytostatic Screening

This compound serves as a minimally substituted entry point into the isoxazole-pyrazole hybrid chemical space, which has demonstrated antiproliferative potential. Studies show that optimized isoxazole derivatives can achieve IC50 values below 1 μM in cancer cell lines . The random forest classification model developed from HeLa cell antiproliferative data enables in silico prioritization of derivatives synthesized from this core scaffold . Researchers can utilize 3-(1H-pyrazol-4-yl)isoxazol-5-amine as the foundational building block for synthesizing and screening novel derivatives, leveraging the established structure-activity trends within this chemotype. The compound's commercial availability at 98% purity from multiple suppliers ensures reproducible starting material quality for screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1h-Pyrazol-4-yl)isoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.